1-Allyl-3-(6-(methylthio)benzo[d]thiazol-2-yl)urea
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Overview
Description
1-Allyl-3-(6-(methylthio)benzo[d]thiazol-2-yl)urea is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. These compounds are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties .
Mechanism of Action
Target of Action
Benzothiazole derivatives, to which this compound belongs, have been found to exhibit potent anti-tubercular activity . They have been discussed against the target DprE1 in search of a potent inhibitor with enhanced anti-tubercular activity .
Mode of Action
Biochemical Pathways
tuberculosis , suggesting that they may affect the biochemical pathways related to the growth and proliferation of this bacterium.
Result of Action
tuberculosis , suggesting that they may have a bacteriostatic or bactericidal effect on this organism.
Biochemical Analysis
Biochemical Properties
Thiazoles are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions often involves the thiazole ring, which can undergo electrophilic substitution and nucleophilic substitution .
Cellular Effects
Thiazole derivatives have been found to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Molecular Mechanism
Thiazole derivatives have been found to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Thiazole derivatives have been found to exhibit various effects over time in laboratory settings .
Dosage Effects in Animal Models
Thiazole derivatives have been found to exhibit various effects at different dosages in animal models .
Preparation Methods
The synthesis of 1-Allyl-3-(6-(methylthio)benzo[d]thiazol-2-yl)urea typically involves the reaction of 6-(methylthio)benzo[d]thiazol-2-amine with allyl isocyanate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified using recrystallization or column chromatography .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
1-Allyl-3-(6-(methylthio)benzo[d]thiazol-2-yl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to produce corresponding amines or alcohols.
Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Allyl-3-(6-(methylthio)benzo[d]thiazol-2-yl)urea has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound exhibits antimicrobial and antiviral activities, making it a potential candidate for the development of new drugs.
Medicine: Due to its anticancer properties, it is studied for its potential use in cancer therapy.
Industry: It is used in the production of dyes, fungicides, and other industrial chemicals
Comparison with Similar Compounds
1-Allyl-3-(6-(methylthio)benzo[d]thiazol-2-yl)urea can be compared with other benzothiazole derivatives such as:
2-(Benzo[d]thiazol-2-yl)-6-methoxyphenol: Known for its photophysical properties and potential use in optoelectronic devices.
2-Alkyl/arylamino-5-((6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl)methyl)-1,3,4-thiadiazoles: Exhibits antimicrobial activities.
N-(6-chlorobenzo[d]thiazol-2-yl)-1-(4-nitrophenylsulfonyl)pyrrolidine-2-carboxamide: Shows anti-inflammatory and analgesic activities.
Properties
IUPAC Name |
1-(6-methylsulfanyl-1,3-benzothiazol-2-yl)-3-prop-2-enylurea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3OS2/c1-3-6-13-11(16)15-12-14-9-5-4-8(17-2)7-10(9)18-12/h3-5,7H,1,6H2,2H3,(H2,13,14,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYZXSNJQDGODCH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC2=C(C=C1)N=C(S2)NC(=O)NCC=C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3OS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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